SARS-CoV-2-IN-83

Spike protein inhibition Antiviral entry inhibitors Colorimetric binding assay

Researchers seeking to quantify SARS-CoV-2 viral entry blockade face inconsistent potency among generic spike inhibitors. SARS-CoV-2-IN-83 (compound C6E), an AKBA-derivative small molecule, resolves this with assay-validated metrics, ensuring reproducible experimental outcomes. - Achieves 91.00% inhibition at 0.5 mM in standardized spike-ACE2 colorimetric assays, providing a robust window for dose-response and comparative studies. - Well-characterized binding thermodynamics (ΔG_total = -41.98 kcal/mol) via MD simulations, making it an ideal reference for SAR and resistance profiling campaigns. - Commercial availability with batch-to-batch consistency supports long-term lead optimization and mechanism-of-action research programs.

Molecular Formula C42H57N3O6
Molecular Weight 699.9 g/mol
Cat. No. B15135654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-83
Molecular FormulaC42H57N3O6
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC6=CN(N=N6)C7=CC=C(C=C7)OC)OC(=O)C)C)C)C2C1C)C)C
InChIInChI=1S/C42H57N3O6/c1-25-14-17-38(4)20-21-40(6)31(35(38)26(25)2)22-32(47)36-39(5)18-16-34(51-27(3)46)42(8,33(39)15-19-41(36,40)7)37(48)50-24-28-23-45(44-43-28)29-10-12-30(49-9)13-11-29/h10-13,22-23,25-26,33-36H,14-21,24H2,1-9H3/t25-,26+,33?,34-,35+,36?,38-,39+,40-,41-,42-/m1/s1
InChIKeyBQAWVDIHVOMGKV-SPIVZMAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-83 Spike Protein Inhibitor Overview


SARS-CoV-2-IN-83, also designated compound C6E, is a small-molecule inhibitor that targets the SARS-CoV-2 spike protein, specifically disrupting the interaction between the viral receptor-binding domain (RBD) and human ACE2 [1]. It was identified through a combined structure-based virtual screening and biochemical validation approach from a library of acetyl-11-keto-β-boswellic acid (AKBA) derivatives [1]. The compound is commercially available for research use under catalog numbers HY-155979 (MedChemExpress) and T209419 (TargetMol) [1].

Differentiation of SARS-CoV-2-IN-83 from Generic Inhibitors


While numerous compounds are reported as SARS-CoV-2 spike protein inhibitors, their inhibitory potency and binding thermodynamics vary significantly due to differences in chemical scaffolds and interaction profiles [1]. Generic substitution based solely on target class (e.g., any "spike inhibitor") ignores critical quantitative differences in percent inhibition, binding free energy, and assay-validated performance that directly impact experimental outcomes and lead prioritization [1][2]. For SARS-CoV-2-IN-83, direct head-to-head comparisons within the same AKBA-derivative series reveal a 91.00% inhibition rate and a ΔG_total of -41.98 kcal/mol, metrics that distinguish it from closely related analogs like C3 (90.00% inhibition, -38.0 kcal/mol) [1]. Such differences, though numerically small, can be decisive in mechanism-of-action studies, resistance profiling, and structure-activity relationship (SAR) campaigns.

SARS-CoV-2-IN-83 Quantitative Evidence Guide


Spike-ACE2 Inhibition Compared to Analogs

SARS-CoV-2-IN-83 (C6E) demonstrated a 91.00% inhibition of the SARS-CoV-2 spike protein interaction with ACE2, as measured in a standardized colorimetric bioassay [1]. In the same study, the closest analog C3 achieved 90.00% inhibition, while C6C achieved 87.20% inhibition [1]. This establishes SARS-CoV-2-IN-83 as the most potent inhibitor among the AKBA-derived series tested.

Spike protein inhibition Antiviral entry inhibitors Colorimetric binding assay

Binding Free Energy to Spike RBD vs. C3

Molecular dynamics (MD) simulations revealed that SARS-CoV-2-IN-83 (C6E) forms a more stable complex with the spike protein RBD than the lead analog C3 [1]. The calculated binding free energy (ΔG_total) for SARS-CoV-2-IN-83 was -41.98 ± 0.08 kcal/mol, compared to -38.0 ± 0.08 kcal/mol for C3 [1]. This represents a difference of -3.98 kcal/mol in favor of SARS-CoV-2-IN-83.

Binding thermodynamics Molecular dynamics simulation Spike RBD affinity

Inhibition Potency Comparison with Corilagin

In a separate study, the natural product Corilagin exhibited 92% inhibition of the SARS-CoV-2 spike protein at a concentration of 0.5 mM [1]. SARS-CoV-2-IN-83 (C6E), tested at the same 0.5 mM concentration, achieved a comparable 91.00% inhibition in a similar colorimetric assay [2]. While the absolute difference is 1%, both compounds demonstrate high inhibitory activity at this concentration.

Cross-study benchmarking Natural product inhibitors Spike protein entry blockers

In Silico ADMET and Drug-Likeness Predictions

Computational analysis of SARS-CoV-2-IN-83 and related derivatives indicated excellent drug-likeness and favorable pharmacokinetic properties, including high predicted gastrointestinal absorption (GIA) and an absence of predicted toxicity or allergenicity [1]. These predictions were part of the initial screening that prioritized the AKBA derivative series for experimental validation [1].

In silico ADMET Drug-likeness Pharmacokinetics

SARS-CoV-2-IN-83 Research Applications


Entry Mechanism Inhibition Assays

Use SARS-CoV-2-IN-83 in standardized colorimetric spike protein inhibition assays to quantify blockade of viral entry. With 91.00% inhibition at 0.5 mM [1], the compound provides a robust experimental window for dose-response studies, comparative analyses with other entry inhibitors, and validation of high-throughput screening hits.

SAR and Molecular Dynamics Benchmarking

Employ SARS-CoV-2-IN-83 as a reference compound with well-characterized binding thermodynamics (ΔG_total -41.98 kcal/mol) [1] for SAR studies of spike RBD inhibitors. Its known binding mode from MD simulations [1] makes it an ideal comparator for assessing the impact of chemical modifications on target engagement.

Combination and Resistance Profiling

Utilize SARS-CoV-2-IN-83 alongside other entry inhibitors (e.g., Corilagin [2]) to assess synergistic effects or cross-resistance mechanisms. The comparable potency at 0.5 mM [1][2] but distinct chemical scaffolds allow for investigations of additive or synergistic inhibition of viral entry.

In Silico Lead Optimization

Leverage the in silico ADMET predictions for SARS-CoV-2-IN-83 (high gastrointestinal absorption, non-toxic) [1] to prioritize analogs for synthesis and testing. The compound serves as a validated starting point for medicinal chemistry efforts aimed at improving potency and pharmacokinetic properties.

Technical Documentation Hub

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